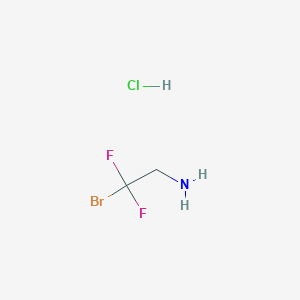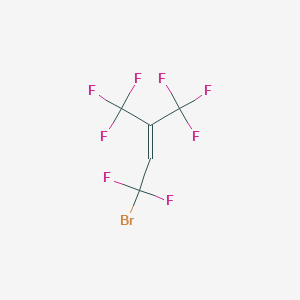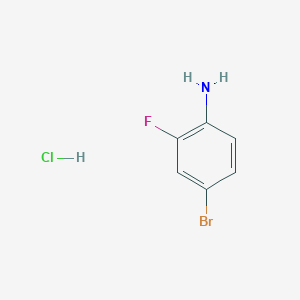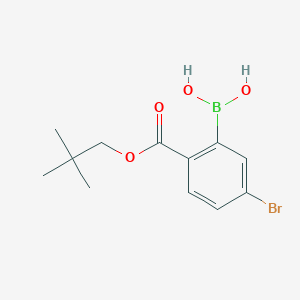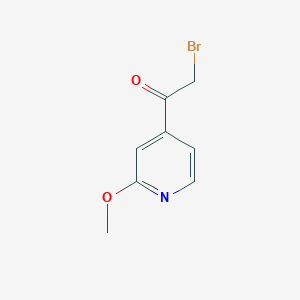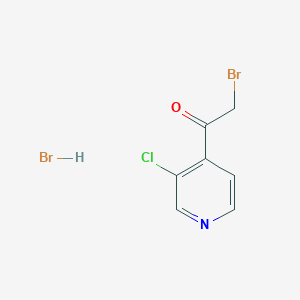![molecular formula C15H20ClNS B1522232 {[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1209619-87-3](/img/structure/B1522232.png)
{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride
説明
“{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride” is a chemical compound with the CAS Number: 1209619-87-3 . It has a molecular weight of 281.85 . This compound is structurally related to amphetamine where the phenyl ring has been replaced by thiophene .
Molecular Structure Analysis
The IUPAC name for this compound is N-{[5-(4-methylphenyl)-2-thienyl]methyl}-2-propanamine hydrochloride . The InChI code is 1S/C15H19NS.ClH/c1-11(2)16-10-14-8-9-15(17-14)13-6-4-12(3)5-7-13;/h4-9,11,16H,10H2,1-3H3;1H .科学的研究の応用
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives have been extensively studied for their anticancer properties. The incorporation of the thiophene moiety into pharmacophores can enhance the efficacy of chemotherapeutic agents . The specific structure of the compound may interact with cancer cell lines, potentially inhibiting growth or inducing apoptosis. Research in this area focuses on synthesizing novel thiophene compounds and evaluating their cytotoxicity against various cancer cell types.
Material Science: Organic Semiconductors
In material science, thiophene-based molecules play a crucial role in the development of organic semiconductors . These semiconductors are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound’s structural features, such as the thiophene ring, can contribute to the charge transport properties essential for these applications.
Pharmaceutical Development: Anti-inflammatory Drugs
Thiophene derivatives are known to exhibit anti-inflammatory properties . The compound being analyzed could be a precursor or a lead molecule for developing new anti-inflammatory drugs. Its efficacy and safety profile would be a significant focus of research, aiming to find better treatments for inflammatory conditions.
Antimicrobial Activity: Antibacterial and Antifungal Agents
The antimicrobial activity of thiophene compounds is another area of interest. They can act as potent antibacterial and antifungal agents, with the potential to combat resistant strains of microbes . Research would involve synthesizing various derivatives and testing their effectiveness against a range of pathogenic microorganisms.
Neuroscience: Neuroprotective Drugs
Thiophene derivatives have shown promise as neuroprotective agents. They may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage . The compound could be studied for its potential to modulate neurotransmitter systems or protect against oxidative stress.
Enzyme Inhibition: Kinase Inhibitors
Thiophene derivatives can act as kinase inhibitors, which are valuable in treating diseases like cancer and inflammatory disorders . The compound’s ability to inhibit specific kinases could be explored, with a focus on its selectivity and potency.
Cardiovascular Research: Anti-arrhythmic and Antihypertensive Agents
In cardiovascular research, thiophene derivatives may serve as anti-arrhythmic and antihypertensive agents . The compound could be evaluated for its effects on heart rhythm regulation and blood pressure control, which are critical in managing cardiovascular diseases.
Chemical Synthesis: Building Blocks for Organic Molecules
Lastly, thiophene derivatives are valuable building blocks in chemical synthesis . They can be used to construct complex organic molecules with specific properties for various applications. The compound’s reactivity and how it can be incorporated into larger structures would be of particular interest to synthetic chemists.
作用機序
Target of action
Compounds with similar structures, such as amphetamines and other phenethylamines, often target monoamine transporters, particularly those for dopamine, norepinephrine, and serotonin .
Biochemical pathways
Similar compounds often affect the monoaminergic pathways, particularly those involving dopamine, norepinephrine, and serotonin .
Pharmacokinetics
Similar compounds are often well absorbed in the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver (often through oxidative pathways), and excreted in the urine .
Result of action
Similar compounds often lead to increased activation of post-synaptic neurons due to increased levels of monoamines in the synaptic cleft .
Safety and Hazards
特性
IUPAC Name |
N-[[5-(4-methylphenyl)thiophen-2-yl]methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NS.ClH/c1-11(2)16-10-14-8-9-15(17-14)13-6-4-12(3)5-7-13;/h4-9,11,16H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBDPWQSESLGHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)CNC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



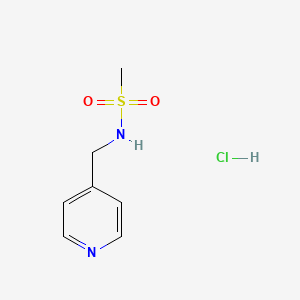
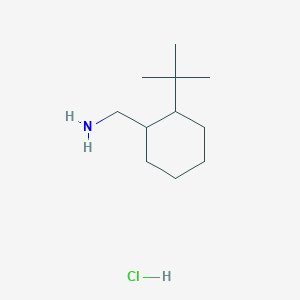
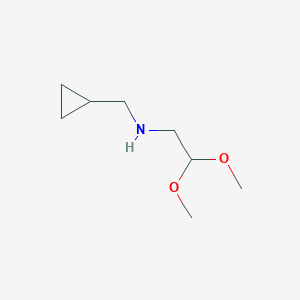
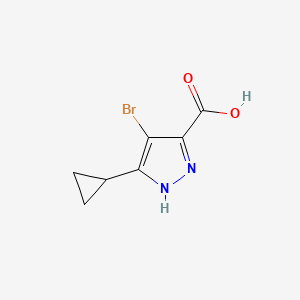
![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B1522156.png)
